2,6-Dichloroisonicotinohydrazide

Übersicht

Beschreibung

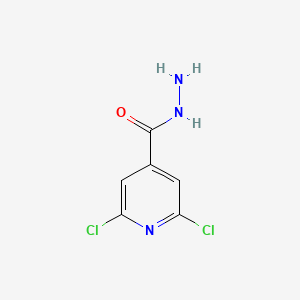

2,6-Dichloroisonicotinohydrazide is a chemical compound with the molecular formula C₆H₅Cl₂N₃O. It is a derivative of isonicotinic acid and is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, along with a hydrazide functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloroisonicotinohydrazide typically involves the reaction of 2,6-dichloroisonicotinic acid with hydrazine. The process can be summarized as follows:

Starting Material: 2,6-Dichloroisonicotinic acid.

Reagent: Hydrazine hydrate.

Solvent: Commonly used solvents include ethanol or methanol.

Reaction Conditions: The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloroisonicotinohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Resistance Induction in Plants

One of the most significant applications of 2,6-dichloroisonicotinohydrazide is its role in enhancing plant resistance against various pathogens. Research has demonstrated that this compound can significantly reduce the effects of viral infections in plants. For example, derivatives of 2,6-dichloroisonicotinic acid have shown up to a 97% reduction in necrotic spots caused by viral infections when applied to tobacco plants .

Mechanism of Action

The compound stimulates systemic acquired resistance (SAR) in plants, making them more resilient to pathogens such as the tobacco mosaic virus (TMV) and other fungal infections . The effectiveness of this compound compared to other related compounds is illustrated in the following table:

| Compound | Resistance Induction (%) | Reduction of Necrotic Spots (%) |

|---|---|---|

| 2,6-Dichloroisonicotinic Acid | 82 | Up to 97 |

| Nicotinic Acid | 50 | Not specified |

| Isonicotinic Acid | <10 | Not specified |

This data suggests that this compound is more effective than both nicotinic and isonicotinic acids in inducing plant resistance.

Medicinal Applications

Antitubercular Activity

Another critical application of this compound is in the field of medicine, particularly for its antitubercular properties. The compound is a precursor for synthesizing various isonicotinic acid hydrazide derivatives, which have been evaluated for their effectiveness against Mycobacterium tuberculosis. Studies indicate that these derivatives exhibit significant antimycobacterial activity .

Case Study: Synthesis and Evaluation

In a study focusing on novel derivatives of isonicotinic acid hydrazide, researchers synthesized several compounds and tested them for their antitubercular activity. The results showed promising activity against tuberculosis strains, with some derivatives demonstrating enhanced efficacy compared to traditional treatments .

Summary of Findings

The applications of this compound span both agricultural and medicinal fields. Its ability to induce resistance in plants against viral pathogens and its potential as an antitubercular agent highlight its versatility as a compound.

Wirkmechanismus

The mechanism of action of 2,6-Dichloroisonicotinohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial cells. The exact molecular pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloroisonicotinohydrazide can be compared with other similar compounds, such as isoniazid and other isonicotinic acid derivatives.

Similar Compounds

Isoniazid: A well-known antitubercular agent.

2,6-Dichloroisonicotinic acid: The precursor to this compound.

Nicotinic acid derivatives: Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Its dual chlorine substitution and hydrazide group make it a versatile compound for various chemical transformations and applications.

Biologische Aktivität

2,6-Dichloroisonicotinohydrazide is a compound derived from isonicotinic acid and has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, antitumor, and plant resistance induction properties.

Chemical Structure and Synthesis

This compound can be synthesized through the hydrazinolysis of 2,6-dichloroisonicotinic acid. The compound features a hydrazide functional group which is crucial for its biological activity. The synthesis process typically involves refluxing the acid with hydrazine hydrate in an appropriate solvent, followed by purification through crystallization.

Antimicrobial Activity

Antitubercular Activity

One of the most significant biological activities of this compound is its antitubercular effect. Studies have shown that it exhibits potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to that of isoniazid. Specifically, it has been reported to have an MIC of approximately 0.39 µg/mL, outperforming traditional treatments like isoniazid (MIC = 0.75 µg/mL) in some cases .

Antibacterial Properties

The compound also displays broad-spectrum antibacterial activity. It has shown effective inhibition against various Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : MIC = 3.91 μg/mL

- Escherichia coli : MIC = 12.5 μg/mL

- Bacillus subtilis : MIC = 6.25 μg/mL

These results indicate that this compound is significantly more effective than standard antibiotics such as streptomycin .

Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases, leading to cell cycle arrest and subsequent cell death . Notably, certain derivatives have shown a capacity to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Plant Resistance Induction

This compound has also been studied for its role in enhancing plant disease resistance. It acts as a plant growth regulator that induces systemic acquired resistance (SAR) in various crops. For example:

- In tobacco plants treated with the compound, there was an observed increase in resistance to pathogens such as Tobacco Mosaic Virus (TMV), with reductions in necrotic spots by up to 97% when compared to untreated controls .

- The efficacy of the compound in inducing resistance was found to be superior to other nicotinic derivatives, establishing it as a potential candidate for agricultural applications.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

Eigenschaften

IUPAC Name |

2,6-dichloropyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTMHCLQBRFNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206511 | |

| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57803-51-7 | |

| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057803517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.